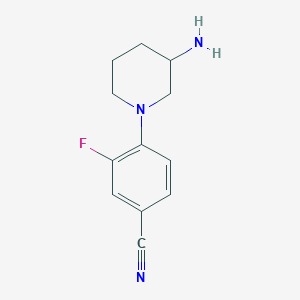

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

Overview

Description

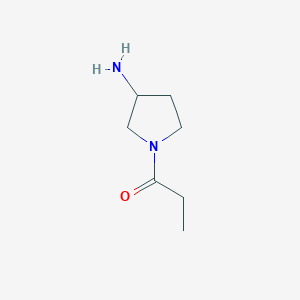

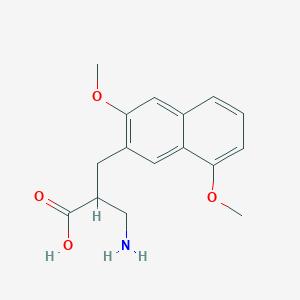

“4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” is a complex organic compound. The structure suggests that it contains an aminopiperidine group, which is a common feature in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

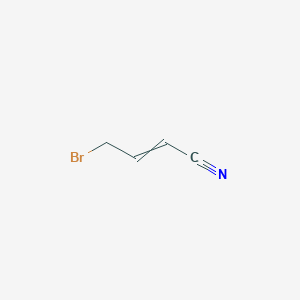

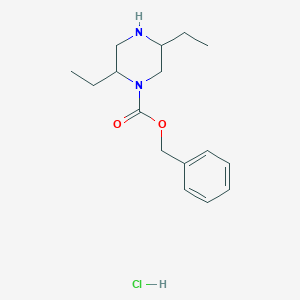

While specific synthesis methods for “4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” were not found, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .

Molecular Structure Analysis

The molecular structure of “4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” likely involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives undergo a range of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibition

The compound 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile has been identified as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a significant role in glucose metabolism. It is particularly noted for its high potency, selectivity, and long-lasting action, making it a valuable candidate for the treatment of type 2 diabetes .

Antiviral Activity

Piperidine derivatives, including those with a structure similar to our compound of interest, have shown activity against various viruses. Specifically, certain benzyl-piperidines have been effective in inhibiting the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide. Moreover, piperidine-based compounds have been explored as potential inhibitors of SARS-CoV-2 .

Pharmaceutical Research

The compound’s unique structure makes it a subject of interest in pharmaceutical research, where it is studied for its potential to contribute to new drug formulations and therapeutic strategies .

Drug Synthesis and Characterization

In the process of drug development, 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile serves as an important intermediate or impurity in the synthesis and characterization of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is the enzyme Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a ubiquitous enzyme that inactivates the incretin hormones, glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from intestinal cells after ingestion of a meal .

Mode of Action

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile acts as a DPP-4 inhibitor . By inhibiting the cleavage of GLP-1 and GIP by DPP-4, it prolongs the action of these active incretins . This results in the stimulation of glucose-dependent insulin secretion from pancreatic β-cells, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying .

Biochemical Pathways

The compound affects the incretin system, which involves many different endogenous substances and various feedback mechanisms . The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . This results in a decrease in high blood glucose concentrations after food intake .

Pharmacokinetics

Similar compounds like linagliptin have been shown to have a bioavailability of about 30% . The pharmacokinetics of these compounds are described by a target-mediated drug disposition model accounting for the concentration-dependent binding of the drug to its target, DPP-4 .

Result of Action

The molecular and cellular effects of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile’s action include the stimulation of glucose-dependent insulin secretion, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying . These effects lead to a decrease in high blood glucose concentrations after food intake .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile are yet to be fully understood. It is known that degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially compromise the therapeutic effect of the drug, introduce unexpected side effects, or even pose safety risks to patients .

properties

IUPAC Name |

4-(3-aminopiperidin-1-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-11-6-9(7-14)3-4-12(11)16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLIBSUTZMQCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile | |

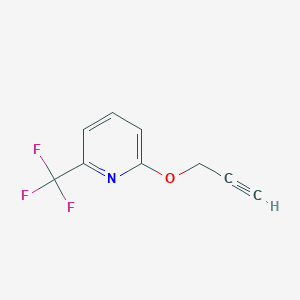

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)